molecular formula C9H6Cl2N2S2 B2525595 4-(2,4-Dichlorophenyl)-5-(methylsulfanyl)-1,2,3-thiadiazole CAS No. 338409-02-2

4-(2,4-Dichlorophenyl)-5-(methylsulfanyl)-1,2,3-thiadiazole

Cat. No.: B2525595
CAS No.: 338409-02-2
M. Wt: 277.18
InChI Key: FCQYNUCONWNYQU-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)-5-(methylsulfanyl)-1,2,3-thiadiazole is a heterocyclic compound that features a thiadiazole ring substituted with a 2,4-dichlorophenyl group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenyl)-5-(methylsulfanyl)-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenyl)-5-(methylsulfanyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

4-(2,4-Dichlorophenyl)-5-(methylsulfanyl)-1,2,3-thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenyl)-5-(methylsulfanyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer cells, it may induce apoptosis through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenyl isocyanate
  • N-(2,4-Dichlorophenyl)-4-methylbenzenesulfonamide

Comparison

Compared to similar compounds, 4-(2,4-Dichlorophenyl)-5-(methylsulfanyl)-1,2,3-thiadiazole is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new drugs and materials .

Biological Activity

The compound 4-(2,4-Dichlorophenyl)-5-(methylsulfanyl)-1,2,3-thiadiazole is part of the thiadiazole family, which has garnered attention due to its diverse biological activities. This article provides an in-depth examination of the biological properties of this compound, supported by case studies and research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C9H7Cl2N3S
  • Molecular Weight : 248.14 g/mol

Biological Activities

Thiadiazole derivatives have been extensively studied for their pharmacological potential. The biological activities associated with This compound include:

  • Antimicrobial Activity : Thiadiazoles have demonstrated significant antimicrobial properties against various pathogens. For instance, compounds similar to this one have shown efficacy against bacteria and fungi due to their ability to inhibit cell wall synthesis and disrupt cellular metabolism .
  • Anticancer Potential : Research indicates that thiadiazole derivatives can exhibit cytotoxic effects on cancer cell lines. A study reported that compounds with a similar structure inhibited the proliferation of breast cancer cells (MCF-7) with IC50 values ranging from 70 to 170 μM . The mechanism often involves apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Thiadiazoles are also noted for their anti-inflammatory properties. Compounds in this class can inhibit pro-inflammatory cytokines and modulate immune responses, making them potential candidates for treating inflammatory diseases .

Case Studies

Several studies highlight the biological activity of thiadiazole derivatives:

  • Anticancer Activity :
    • A derivative of thiadiazole was tested against various cancer cell lines. The results showed selective toxicity towards cancer cells over normal cells. The mechanism involved apoptosis and mitochondrial dysfunction .
  • Antimicrobial Studies :
    • In a comparative study of various thiadiazole derivatives, this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) in the low micromolar range .
  • Anti-inflammatory Research :
    • A study demonstrated that thiadiazole derivatives could significantly reduce inflammation markers in animal models of arthritis, suggesting a potential therapeutic role in managing chronic inflammatory conditions .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialInhibition of cell wall synthesis ,
AnticancerInduction of apoptosis ,
Anti-inflammatoryModulation of cytokine release ,

Properties

IUPAC Name

4-(2,4-dichlorophenyl)-5-methylsulfanylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2S2/c1-14-9-8(12-13-15-9)6-3-2-5(10)4-7(6)11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQYNUCONWNYQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(N=NS1)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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